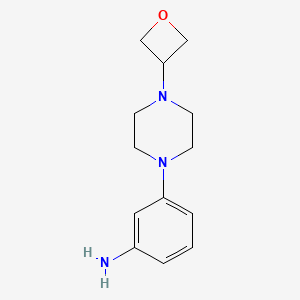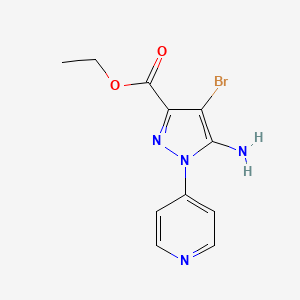
3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline is an organic compound with the molecular formula C13H19N3O It features a piperazine ring substituted with an oxetane group and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline typically involves the following steps:
Formation of Oxetane Ring: The oxetane ring can be synthesized via cyclization reactions involving epoxides and halohydrins.
Piperazine Substitution: The oxetane ring is then introduced to the piperazine through nucleophilic substitution reactions.
Aniline Coupling: Finally, the piperazine derivative is coupled with aniline using reductive amination or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are adjusted to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, while the piperazine and aniline moieties can interact with biological targets through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline: Similar structure but with different substitution patterns.
3-(4-(Oxetan-3-yl)piperazin-1-yl)phenol: Contains a phenol group instead of an aniline.
3-(4-(Oxetan-3-yl)piperazin-1-yl)benzoic acid: Features a carboxylic acid group.
Uniqueness
3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The combination of the piperazine and aniline moieties also provides a versatile scaffold for further functionalization and application in various fields.
This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C13H19N3O |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
3-[4-(oxetan-3-yl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C13H19N3O/c14-11-2-1-3-12(8-11)15-4-6-16(7-5-15)13-9-17-10-13/h1-3,8,13H,4-7,9-10,14H2 |
Clave InChI |
ZJRFXVQPEYXRQS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2COC2)C3=CC=CC(=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B12071934.png)







![2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one](/img/structure/B12071986.png)





